(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE involves multiple steps, each requiring specific reagents and conditionsThe final steps involve the addition of the chlorobenzenesulfonyl and propenenitrile groups under controlled conditions to ensure the correct configuration and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE has several scientific research applications:
Mechanism of Action
The mechanism by which (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE is unique due to its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H16ClN3O4S |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H16ClN3O4S/c1-16-6-5-13-28-22(16)27-23(32-18-7-3-2-4-8-18)21(24(28)29)14-20(15-26)33(30,31)19-11-9-17(25)10-12-19/h2-14H,1H3/b20-14+ |
InChI Key |
HCRWXXNMNMJBRY-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4 |
Origin of Product |
United States |
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